
Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis[4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is an organic compound with the molecular formula C16H10 It is a derivative of benzene, where two benzene rings are connected by a 1,3-butadiene bridge, with a methyl group attached to each benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] typically involves the reaction of ethynylbenzene with specific reagents under controlled conditions. One common method includes the use of sodium hydride, magnesium bromide, and copper chloride as reagents, with tetrahydrofuran as the solvent. The reaction is carried out at temperatures ranging from -20°C to 25°C, yielding the desired product with a yield of approximately 60% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the benzene rings.
科学研究应用
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism of action of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
相似化合物的比较
Diphenylbutadiyne: A structurally similar compound with two benzene rings connected by a butadiyne bridge.
Diphenyldiacetylene: Another related compound with a similar structure but different connectivity of the carbon atoms.
1,4-Diphenylbutadiyne: A compound with a similar backbone but different substituents on the benzene rings.
Uniqueness: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is unique due to the presence of the 1,3-butadiene bridge and the methyl groups on the benzene rings. These structural features confer distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
54948-51-5 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
1-methyl-4-[4-(4-methylphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI 键 |
KGLYHHCCIBZMLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


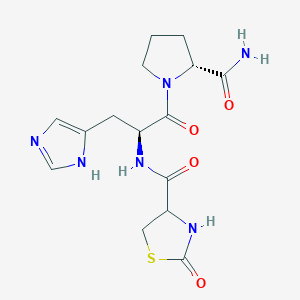
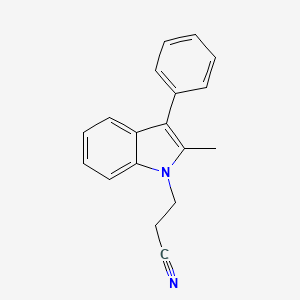
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
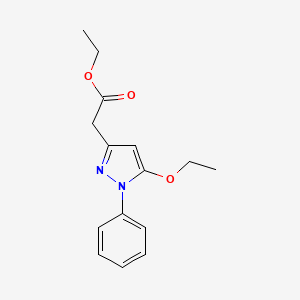
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
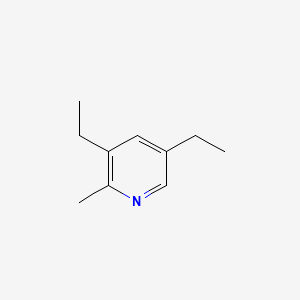
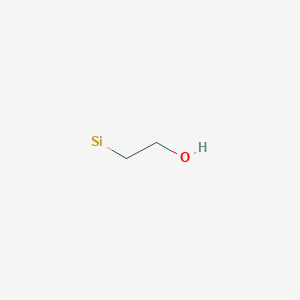
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
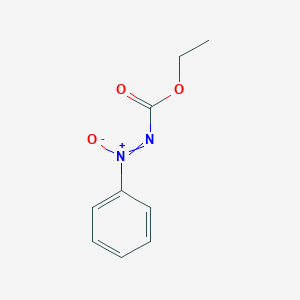


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
